molecular formula C9H9N3O3 B13922992 Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13922992
M. Wt: 207.19 g/mol
InChI Key: MVUYLQWGKJEWGH-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of 2,6-dibromopyrazolo[1,5-a]pyrimidine. This intermediate undergoes regio-controlled Sonogashira-type coupling with a range of terminal alkynes to introduce alkynyl groups at the C6 position. Subsequent reactions, such as Suzuki–Miyaura and Buchwald–Hartwig coupling, introduce various substituents at the C2 position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazole or pyrimidine rings.

    Substitution: Various substituents can be introduced at different positions on the fused ring system.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)7-4-11-12-5-6(13)3-10-8(7)12/h3-5,13H,2H2,1H3

InChI Key

MVUYLQWGKJEWGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)O

Origin of Product

United States

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